PNU-159682 Payload Delivers 2- to 20-Fold Greater Cytotoxicity Than MMAE on Non-Hodgkin Lymphoma Cell Lines
In a direct head-to-head cell viability assay comparing free PNU-159682 with free MMAE across four NHL cell lines, PNU-159682 was 2.0- to 21.6-fold more potent. On Granta-519 cells, PNU-159682 achieved an IC50 of 0.020 nM versus 0.25 nM for MMAE (12.5-fold difference); on SuDHL4.Luc, the differential widened to 21.6-fold (0.055 nM vs 1.19 nM) . This potency advantage is embedded in DBCO-PEG4-VC-PAB-DMEA-PNU-159682 and is absent from DBCO-PEG4-VC-PAB-MMAE, which uses the less potent tubulin inhibitor. In the ADC context, anti-CD22-NMS249 (PNU-159682 conjugated via MC-vc-PAB) was 2- to 20-fold more potent than pinatuzumab vedotin (anti-CD22-MC-vc-PAB-MMAE) on the same NHL cell panel [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) on NHL cell lines |
|---|---|
| Target Compound Data | PNU-159682 IC50: BJAB.Luc 0.10 nM; Granta-519 0.020 nM; SuDHL4.Luc 0.055 nM; WSU-DLCL2 0.10 nM |
| Comparator Or Baseline | MMAE IC50: BJAB.Luc 0.54 nM; Granta-519 0.25 nM; SuDHL4.Luc 1.19 nM; WSU-DLCL2 0.25 nM |
| Quantified Difference | PNU-159682 2.0- to 21.6-fold more potent than MMAE across four NHL cell lines |
| Conditions | Cell viability assay; BJAB.Luc, Granta-519, SuDHL4.Luc, WSU-DLCL2 cell lines; free drug exposure |
Why This Matters
Procurement of the PNU-159682-based conjugate over an MMAE-based analog is justified when targeting NHL or other hematologic malignancies where sub-nanomolar potency and a wider therapeutic window are required.
- [1] PeptideDB. Anti-CD22-NMS249 Product Database. IC50 comparison: anti-CD22-NMS249 vs pinatuzumab vedotin on NHL cell lines. https://www.peptidedb.com/database/PNU-159682.html View Source
